(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
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Description
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Scientific Research Applications
-
Preparation of Semiconductors, Nanosheets, and Nanocrystals
- Field : Material Science
- Application : 4-Methoxybenzyl Alcohol is used in the preparation of semiconductors, nanosheets, and nanocrystals .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these preparations were not provided in the source .
-
Synthesis of Quinolines
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl Alcohol is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these syntheses were not provided in the source .
-
Fragrance and Flavorant
-
Photocatalytic Oxidation Study
- Field : Environmental Science
- Application : 4-Methoxybenzyl Alcohol is used to study the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these studies were not provided in the source .
-
Alkylation of Hindered Carboxylic Acid
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol is used in the alkylation of hindered carboxylic acid .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Preparation of 4-Methoxybenzyl Esters
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Alkylation of Hindered Carboxylic Acid
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol is used in the alkylation of hindered carboxylic acid .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
-
Preparation of 4-Methoxybenzyl Esters
- Field : Organic Chemistry
- Application : 4-Methoxybenzyl alcohol is used in the preparation of 4-Methoxybenzyl esters .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not provided in the source .
properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGPSAINQOQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444743 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol | |
CAS RN |
199014-14-7 |
Source
|
Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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